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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals interpret and

navigate potential data conflicts in studies related to compounds identified as "ST 1535".

Important Clarification: Initial database searches for "ST 1535" can be ambiguous and may

refer to one of two distinct therapeutic agents. It is crucial to first identify the correct molecule

being researched.

ST 1535 (Adenosine A2A Receptor Antagonist): A potential therapeutic for Parkinson's

disease.

BDTX-1535 (Silevertinib): A fourth-generation EGFR inhibitor for non-small cell lung cancer

(NSCLC) and glioblastoma.

This guide is structured to address each compound separately.

ST 1535 (Adenosine A2A Receptor Antagonist)
This section focuses on interpreting variability in preclinical data for ST 1535, a preferential

adenosine A2A receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: We are seeing different binding affinities (Ki) and functional potencies (IC50) for ST 1535 in

our experiments compared to published studies. Why might this be?
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A1: Discrepancies in Ki and IC50 values for ST 1535 are not uncommon and can arise from

several factors related to experimental design. Published studies themselves show some

variability. For example, the affinity of ST 1535 for the human A2A receptor has been reported

with Ki values of 9.2 nM and 8 nM in different studies.[1][2] Similarly, its IC50 for antagonizing

cAMP has been reported as 353 ± 30 nM and 427 nM.[1][2][3][4]

Key factors to consider include:

Radioligand Choice: The specific radiolabeled ligand used in competitive binding assays can

influence the apparent affinity of the unlabeled compound.

Cellular System: The type of cells used (e.g., CHO, HEK) and the expression level of the

A2A receptor can impact the results.[1]

Assay Conditions: Variations in buffer composition, incubation time, and temperature can all

contribute to different outcomes.

Data Analysis Method: The mathematical model used to calculate Ki from IC50 values (e.g.,

the Cheng-Prusoff equation) requires an accurate determination of the radioligand's

dissociation constant (Kd) in your system.[1]

Troubleshooting & Data Interpretation
Quantitative Data Summary

The following table summarizes the reported binding and functional data for ST 1535 from

different studies. This can serve as a reference for expected value ranges.
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Parameter Receptor Reported Value Source

Ki
Human Adenosine

A2A
9.2 ± 1.1 nM [1]

Human Adenosine

A2A
8 nM [2]

Human Adenosine A1 85 ± 5 nM [1]

IC50
Human Adenosine

A2A (cAMP)
353 ± 30 nM [1][3][4]

Human Adenosine

A2A (cAMP)
427 nM [2]

Human Adenosine A1

(cAMP)
510 ± 38 nM [1][3][4]

Experimental Protocols

To help troubleshoot your own experiments, here are detailed methodologies for the key

assays.

Protocol 1: Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of ST 1535 for the adenosine A2A receptor.

Materials:

Cell membranes from CHO cells stably expressing the human adenosine A2A receptor.

[3H]CGS 21680 (radioligand).

ST 1535 (unlabeled competitor).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Adenosine deaminase.
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Procedure:

Pre-treat cell membranes with adenosine deaminase to remove endogenous adenosine.

In a 96-well plate, combine a fixed concentration of [3H]CGS 21680 with varying

concentrations of ST 1535.

Add the cell membranes to initiate the binding reaction.

Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing

with ice-cold buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-

radioactive A2A antagonist.

Calculate IC50 from the competition curve and then determine Ki using the Cheng-Prusoff

equation.[1]

Protocol 2: cAMP Functional Assay for IC50 Determination

Objective: To measure the functional potency (IC50) of ST 1535 in antagonizing A2A

receptor-mediated cAMP production.

Materials:

Whole CHO cells expressing the human adenosine A2A receptor.

NECA (A2A receptor agonist).

ST 1535.

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:
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Culture cells to an appropriate density in 96-well plates.

Pre-incubate cells with varying concentrations of ST 1535.

Stimulate the cells with a fixed concentration of NECA to induce cAMP production.

Incubate for a defined period (e.g., 15 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

Generate a dose-response curve for ST 1535's inhibition of the NECA response to

determine the IC50 value.[1]
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Caption: A2A receptor signaling and the antagonistic action of ST 1535.
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Caption: Potential sources of variability in a radioligand binding assay workflow.
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BDTX-1535 (Silevertinib - EGFR Inhibitor)
This section provides information on BDTX-1535 (Silevertinib), a fourth-generation, irreversible,

brain-penetrant EGFR "MasterKey" inhibitor.[5]

Overview
BDTX-1535 is under investigation for the treatment of non-small cell lung cancer (NSCLC) and

glioblastoma (GBM). It is designed to target a wide spectrum of oncogenic EGFR mutations,

including classical and non-classical driver mutations, as well as acquired resistance mutations

like C797S that can emerge after treatment with third-generation EGFR inhibitors such as

osimertinib.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BDTX-1535?

A1: BDTX-1535 is an irreversible tyrosine kinase inhibitor (TKI). It covalently binds to a cysteine

residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition

of downstream signaling pathways that drive tumor growth. Its "MasterKey" designation refers

to its ability to inhibit a broad family of over 50 different oncogenic EGFR mutations.

Q2: What clinical data is available for BDTX-1535, and how should we interpret it?

A2: As of late 2025, BDTX-1535 is in Phase 2 clinical trials (NCT05256290).[5] Initial data has

shown promising anti-tumor activity. For instance, in first-line NSCLC patients with non-

classical EGFR mutations, an objective response rate (ORR) of 60% and a central nervous

system (CNS) ORR of 86% have been reported.[5][6] In patients with recurrent EGFR-mutant

NSCLC who have developed resistance, a preliminary ORR of 42% has been observed.

When interpreting this early clinical data, it is important to consider:

Patient Population: The specific EGFR mutations present in the trial participants.

Small Sample Sizes: Early trials involve a limited number of patients, so results may change

as more data becomes available.
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Endpoints: Understand the difference between preliminary endpoints like ORR and more

mature data like progression-free survival (PFS) and overall survival (OS), which will emerge

later.

As more data from different cohorts and potentially from independent studies become

available, a comprehensive picture of BDTX-1535's efficacy and safety will emerge.
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Caption: EGFR signaling and the inhibitory action of BDTX-1535 (Silevertinib).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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